molecular formula C8H6ClN B3192548 3-Chloroindolizine CAS No. 63359-55-7

3-Chloroindolizine

Cat. No.: B3192548
CAS No.: 63359-55-7
M. Wt: 151.59 g/mol
InChI Key: ULDFQVVAWDBBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroindolizine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom at the third position of the indolizine ring system. Indolizines are nitrogen-containing heterocycles that are structurally related to indoles and have garnered significant interest due to their biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Methodologies: The synthesis of indolizines, including this compound, often involves classical reactions such as the Tschitschibabin reaction, which involves the cyclization of α-aminoketones with chloroform.

  • Transition-Metal-Catalyzed Reactions: Modern synthetic approaches include transition-metal-catalyzed cycloisomerization and cross-coupling reactions. These methods offer greater control over the substitution patterns on the indolizine ring.

  • Radical Cyclization: Radical cyclization methods have also been developed, providing efficient routes to synthesize indolizine derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthetic routes that prioritize yield, purity, and cost-effectiveness. These methods are optimized to meet the demands of pharmaceutical and chemical industries.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

  • Substitution: Substitution reactions at the chlorine position are common, leading to the formation of different substituted indolizines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including indolizine-3-oxide.

  • Reduction Products: Reduced forms such as indolizine-3-ol.

  • Substitution Products: Substituted indolizines with different functional groups at the chlorine position.

Scientific Research Applications

3-Chloroindolizine and its derivatives have found applications in various fields:

  • Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

  • Biology: Investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for their therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloroindolizine exerts its effects depends on its specific application. For example, in anticancer research, it may interact with molecular targets such as DNA or proteins involved in cell proliferation. The exact pathways and molecular targets can vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • 3-Bromoindolizine

  • 3-Iodoindolizine

  • 3-Fluoroindolizine

  • 3-Methylindolizine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-chloroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDFQVVAWDBBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(N2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloroindolizine
Reactant of Route 2
3-Chloroindolizine
Reactant of Route 3
3-Chloroindolizine
3-Chloroindolizine
Reactant of Route 5
3-Chloroindolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.